![molecular formula C16H9ClN2S B3829670 2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B3829670.png)

2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline

Vue d'ensemble

Description

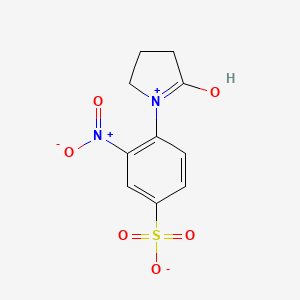

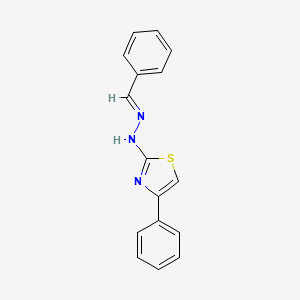

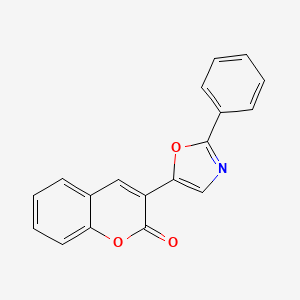

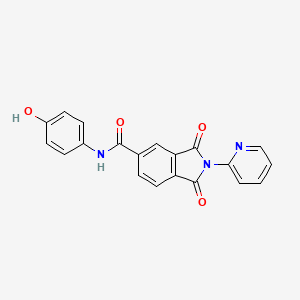

“2-(4-Chlorophenyl)[1,3]thiazolo[4,5-c]quinoline” is a chemical compound with the molecular formula C16H9ClN2S . It is a type of thiazolopyrimidine, a class of compounds that have been of interest due to their potential in various applications .

Synthesis Analysis

The synthesis of thiazolopyrimidines, including “2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline”, often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process can be facilitated by various catalysts .Molecular Structure Analysis

The thiazole ring in “2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazolopyrimidines, including “2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline”, have an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis

The average mass of “2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline” is 296.774 Da and the monoisotopic mass is 296.017487 Da .Applications De Recherche Scientifique

Antitumor Activity

The thiazoloquinoline compound has shown promising results in the field of oncology. Its structure allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. The antitumor properties stem from the ability of the compound to interfere with cell division and proliferation, making it a candidate for cancer therapy research .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes, which can lead to the development of new antibiotics .

Anti-inflammatory Uses

Due to its chemical structure, 2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline has potential anti-inflammatory applications. It could be used to develop medications that reduce inflammation by inhibiting the production of pro-inflammatory cytokines or other inflammatory mediators .

Synthesis of Derivatives

The compound serves as a scaffold for the synthesis of various derivatives with enhanced biological activities. By introducing new binding sites or modifying existing ones, researchers can optimize the interaction with biological targets, leading to the creation of more effective drugs .

Optoelectronic Applications

Thiazoloquinolines, due to their planar and rigid backbone, have been explored for use in organic electronics. Their extended π-conjugated structure contributes to high oxidation stability and charge carrier mobility, which are crucial for optoelectronic devices like dye-sensitized solar cells and organic field-effect transistors .

Pharmacological Research

The compound’s structural similarity to purine allows it to bind effectively to biological targets, making it valuable in pharmacological research. It can be used to design structures capable of mimicking or interfering with natural biological processes, which is essential in drug discovery .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as solubility in water, alcohol, and ether, and sparing solubility in organic solvents and dyes, may influence their action and stability .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-[1,3]thiazolo[4,5-c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2S/c17-11-7-5-10(6-8-11)16-19-14-9-18-13-4-2-1-3-12(13)15(14)20-16/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEQKZOUKOZCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)N=C(S3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-[1,3]thiazolo[4,5-c]quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3829592.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B3829593.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-[(4-fluorophenoxy)methyl]piperidine](/img/structure/B3829606.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3829619.png)

![5-(4-biphenylyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3829632.png)

![N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B3829641.png)

![2'-(4-bromophenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B3829654.png)

![2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3829665.png)

![4-[(diphenylacetyl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3829681.png)

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B3829698.png)